

# Spectroscopic and Analytical Profile of Dehydro Amlodipine Oxalate: A Technical Guide

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## Compound of Interest

Compound Name: *Dehydro Amlodipine Oxalate*

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This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for **Dehydro Amlodipine Oxalate**, a significant degradation product of the widely used antihypertensive drug, Amlodipine. This document details its formation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, and the experimental protocols for its analysis.

Dehydro Amlodipine, also known as Amlodipine EP Impurity D or Amlodipine USP Related Compound A, is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.<sup>[1]</sup> This transformation can occur under various stress conditions, including exposure to acidic environments, oxidizing agents, and light.<sup>[2][3]</sup> The oxalate salt form is often used for reference standards.

## Physicochemical Data

A summary of the key physicochemical properties of Dehydro Amlodipine and its oxalate salt is presented below.

Property	Dehydro Amlodipine (Free Base)	Dehydro Amlodipine Oxalate
Synonyms	Amlodipine EP Impurity D, Amlodipine USP Related Compound A	-
CAS Number	113994-41-5	1216406-90-4
Molecular Formula	<chem>C20H23ClN2O5</chem>	<chem>C22H25ClN2O9</chem>
Molecular Weight	406.86 g/mol	496.89 g/mol

## Spectroscopic Data

The structural elucidation of **Dehydro Amlodipine Oxalate** relies heavily on mass spectrometry and nuclear magnetic resonance spectroscopy.

### Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of Dehydro Amlodipine. The primary degradation product is identified as Impurity D with a mass-to-charge ratio (m/z) of 407 under oxidative and acidic degradation conditions.[4]

Ion	m/z	Identification
$[\text{M}+\text{H}]^+$	407	Protonated molecule of Dehydro Amlodipine
Fragment Ion 1	230	Observed in oxidation and acid hydrolysis
Fragment Ion 2	180	Common in all degradation conditions
Fragment Ion 3	167	Common in all degradation conditions

Note: The fragmentation pattern can provide valuable structural information. A detailed analysis would involve MS/MS studies to establish the fragmentation pathway.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the definitive structural confirmation of Dehydro Amlodipine. While detailed, publicly available spectral assignments for Dehydro Amlodipine are scarce, comprehensive characterization data, including <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and other analytical data, are typically provided with the purchase of a certified reference standard from various suppliers.[\[1\]](#)[\[5\]](#) Researchers requiring definitive structural confirmation should consult the Certificate of Analysis accompanying the reference standard.

## Experimental Protocols

The generation and analysis of **Dehydro Amlodipine Oxalate** involve forced degradation studies followed by chromatographic and spectroscopic analysis.

### Forced Degradation of Amlodipine

To generate Dehydro Amlodipine, Amlodipine Besylate can be subjected to the following stress conditions:

- Acid Hydrolysis: Amlodipine Besylate solution (e.g., 1 mg/mL) is treated with an acid such as 0.1 M HCl at ambient temperature for several days.[\[6\]](#)
- Oxidative Degradation: Amlodipine Besylate is exposed to an oxidizing agent, for instance, 3% hydrogen peroxide, at room temperature for a specified period.[\[6\]](#) Amlodipine has shown significant degradation (around 20%) in 30% H<sub>2</sub>O<sub>2</sub>.[\[4\]](#)
- Photodegradation: A solution of Amlodipine Besylate is exposed to UV and visible light in a photostability chamber.[\[3\]](#)

### HPLC-MS/MS Analysis

A stability-indicating HPLC method is crucial for separating Dehydro Amlodipine from the parent drug and other degradation products.

- Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.
- Column: A C18 column is commonly employed for the separation.[7]
- Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used. [7]
- Detection: UV detection is often set at a wavelength of 237 nm.[6] The mass spectrometer is operated in positive ion mode to detect the protonated molecule of Dehydro Amlodipine ( $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  407).[4]

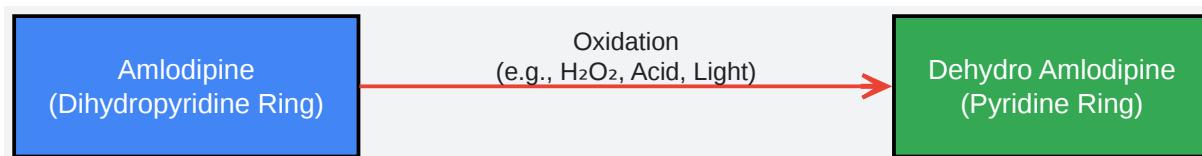
## NMR Analysis

For NMR analysis, Dehydro Amlodipine must be isolated and purified from the degradation mixture, typically using preparative HPLC.

- Isolation: The peak corresponding to Dehydro Amlodipine is collected from multiple runs of the preparative HPLC.
- Sample Preparation: The collected fractions are evaporated to dryness, and the residue is dissolved in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ).
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

## Visualizations

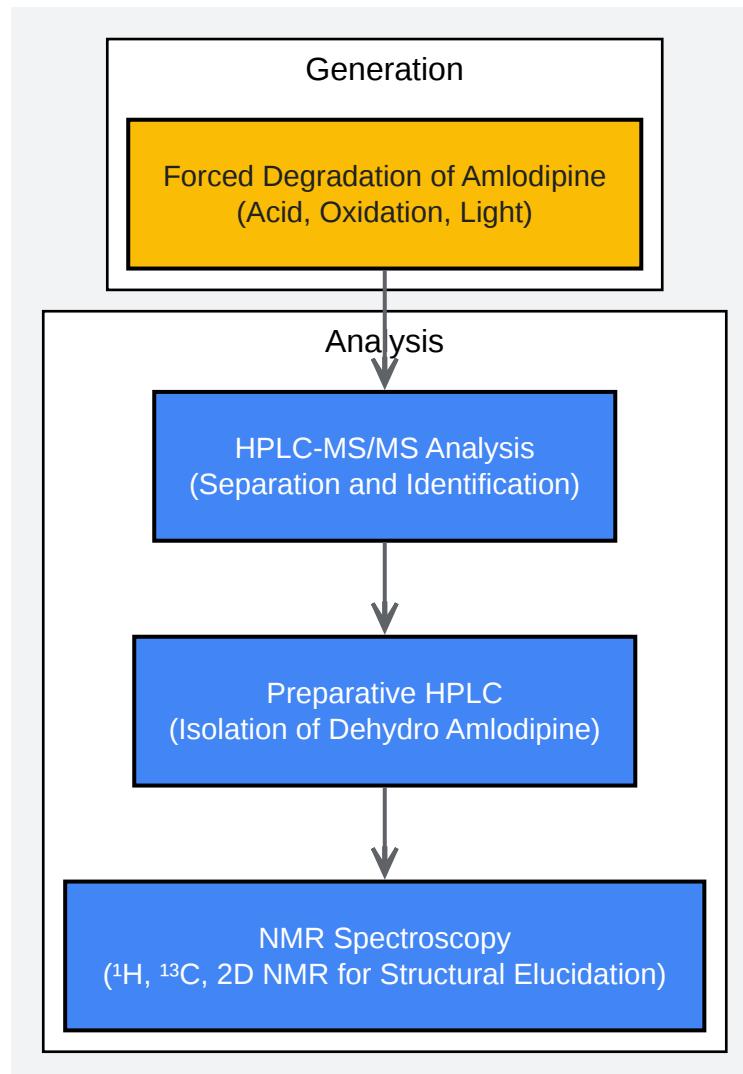
### Formation of Dehydro Amlodipine from Amlodipine



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Caption: Oxidative degradation pathway of Amlodipine to Dehydro Amlodipine.

## General Workflow for Analysis of Dehydro Amlodipine



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Caption: Analytical workflow for Dehydro Amlodipine characterization.

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Dehydro Amlodipine Oxalate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564258#spectroscopic-data-nmr-ms-of-dehydro-amlodipine-oxalate>]

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